![molecular formula C18H14BrFN6OS B2747802 Ethyl 4-[(4-chloro-2-methoxy-5-methylphenyl)amino]-8-methoxyquinoline-3-carboxylate CAS No. 1216985-46-4](/img/structure/B2747802.png)
Ethyl 4-[(4-chloro-2-methoxy-5-methylphenyl)amino]-8-methoxyquinoline-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is a derivative of quinoline, which is a heterocyclic aromatic organic compound. It has a benzene ring fused to a pyridine ring. An amino group is attached to one of the carbons in the quinoline structure, which is further substituted with a 4-chloro-2-methoxy-5-methylphenyl group. The quinoline is also substituted at the 3-position with a carboxylate group .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the quinoline ring system, along with the various substituents mentioned above. Techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography could be used to analyze the structure .Chemical Reactions Analysis
The chemical reactions of this compound would likely be influenced by the various functional groups present in the molecule. For example, the amino group might undergo reactions typical of amines, such as acylation or alkylation .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar carboxylate group might make it more soluble in polar solvents .科学的研究の応用
Synthesis and Characterization of Novel Compounds
Researchers have focused on the synthesis and characterization of new compounds derived from quinoline or related structures for potential antimicrobial and therapeutic applications. For instance, novel quinazolines were synthesized and evaluated for their antibacterial and antifungal activities, showcasing the broad interest in quinoline derivatives for developing new antimicrobial agents (Desai, Shihora, & Moradia, 2007). Another study detailed the synthesis of an isolable 4aH-benzocycloheptene, demonstrating the versatility of quinoline derivatives in organic synthesis and the exploration of their thermal rearrangement properties (Bradbury, Gilchrist, & Rees, 1982).
Molecular Docking and Biological Potentials
Quinoline derivatives have been explored for their biological potentials, including antioxidant, antiulcer, and anti-inflammatory activities. A derivative was synthesized and its biological potentials assessed through median lethal doses, demonstrating significant antioxidant and anti-inflammatory effects, further supported by molecular docking studies (Borik & Hussein, 2021).
Potential Antibacterial Agents
The quest for new antibacterial agents has led to the synthesis of novel 2-chloroquinolin-4-pyrimidine carboxylate derivatives, with research indicating moderate antibacterial activity against both Gram-positive and Gram-negative bacteria (Balaji, Rajesh, Ali, & Vijayakumar, 2013). This highlights the ongoing investigation into quinoline derivatives as scaffolds for developing new antimicrobials.
Antimalarial and Antimicrobial Studies
Quinoline derivatives have a long history of use in antimalarial drugs. Synthesis efforts have yielded compounds with potential antimalarial activities, as demonstrated by studies on 4-substituted 8-amino-6-methoxyquinolines, reinforcing the role of quinoline structures in the search for new antimalarial agents (Carroll, Berrang, Linn, & Twine, 1979).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
3-[1-(4-bromo-2-fluorophenyl)-5-methyltriazol-4-yl]-N-(4-methoxyphenyl)-1,2,4-thiadiazol-5-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14BrFN6OS/c1-10-16(23-25-26(10)15-8-3-11(19)9-14(15)20)17-22-18(28-24-17)21-12-4-6-13(27-2)7-5-12/h3-9H,1-2H3,(H,21,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJIIVGWWOAEQHP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=C(C=C(C=C2)Br)F)C3=NSC(=N3)NC4=CC=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14BrFN6OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

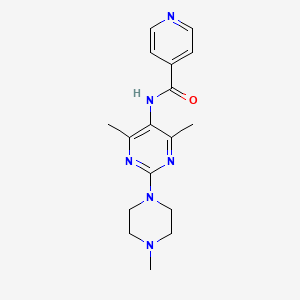
![7-(2-methoxyphenyl)-5-methyl-N,2-diphenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2747720.png)
![(Z)-N-(4-chloro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-6-carboxamide](/img/structure/B2747721.png)
![N,N-Dimethyl-3-oxo-4-[2-(trifluoromethyl)pyridin-4-yl]piperazine-1-sulfonamide](/img/structure/B2747724.png)
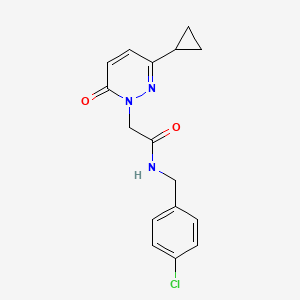
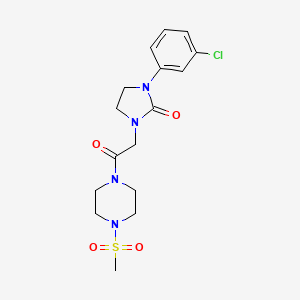
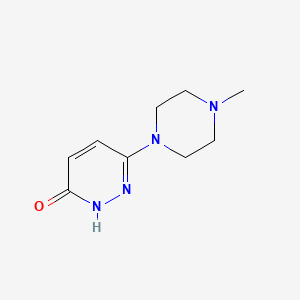
![(5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)methanone](/img/structure/B2747731.png)
![ethyl 2-(9-(2-methoxy-5-methylphenyl)-1,7-dimethyl-2,4-dioxo-1,2,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(4H)-yl)acetate](/img/structure/B2747732.png)
![2-(3-benzenesulfonamidobenzamido)-6-methyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2747733.png)
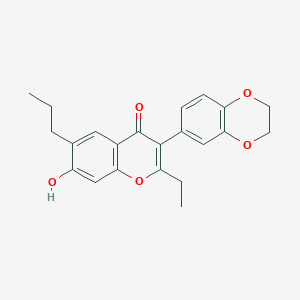
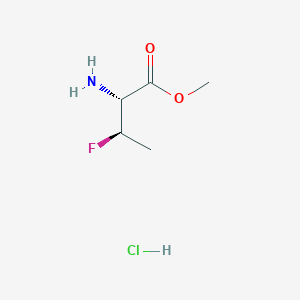
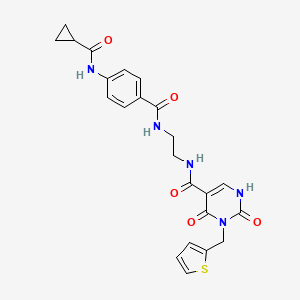
![trans-4-({[(4-Methoxyphenyl)sulfonyl]amino}methyl)cyclohexanecarboxylic acid](/img/structure/B2747742.png)